molecular formula C21H19N5O2S B2716957 6-((5-(benzylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 852047-83-7

6-((5-(benzylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2716957
CAS RN: 852047-83-7
M. Wt: 405.48
InChI Key: GILMGZXOYNNYAR-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a triazole ring, which is a class of five-membered ring compounds containing three nitrogen atoms, and a benzylthio group, which is a sulfur-containing substituent. The presence of these functional groups could potentially give this compound interesting chemical properties and reactivity.

Scientific Research Applications

Synthesis Techniques and Potential Applications

  • Innovative Synthesis Methods : A study discussed the conversion of certain compounds to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones, highlighting innovative synthesis techniques that could have implications for the development of new therapeutic agents with favorable cerebral and peripheral effects (Furrer, Wágner, & Fehlhaber, 1994).

  • Antimicrobial and Antifungal Activities : Another research explored the synthesis of new pyrano[2,3-d]pyrimidines and related derivatives, showing that some of these compounds possess antimicrobial activity, suggesting their potential in creating new antimicrobial agents (El-Agrody et al., 2001).

  • Anticancer Potential : A publication detailed the synthesis and biological properties of derivatives of isothiazolopyrimidines, with some compounds displaying strong activity against various cancers, indicating the potential of pyrimidine derivatives in cancer research (Machoń, Wieczorek, & Mordarski, 1987).

  • Supramolecular Chemistry : Research into pyrimidine derivatives for developing supramolecular assemblies showcases the importance of these compounds in the creation of novel materials with specific properties (Fonari et al., 2004).

  • Catalytic and Antitumor Activities : Studies on the coordination complexes of pyrimidine derivatives revealed their catalytic properties and antitumor activities, suggesting their utility in both the chemical industry and medical research (Lu et al., 2015).

properties

IUPAC Name

6-[[5-benzylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-14-6-5-9-17(10-14)26-18(11-16-12-19(27)23-20(28)22-16)24-25-21(26)29-13-15-7-3-2-4-8-15/h2-10,12H,11,13H2,1H3,(H2,22,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILMGZXOYNNYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC3=CC=CC=C3)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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